(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid
Overview
Description
Caffeic acid 4-O-sulfate, also known as caffeate 4-O-sulfate or caffeic acid 4-sulfuric acid, belongs to the class of organic compounds known as hydroxycinnamic acids . Hydroxycinnamic acids are compounds containing a cinnamic acid where the benzene ring is hydroxylated .
Synthesis Analysis
Caffeic acid can be synthesized by engineered yeast. The genomic integration of ORgTAL, OHpaB, and HpaC for caffeic acid production in yeast has been reported. Feedback inhibition elimination and Aro10 deletion improved caffeic acid production . In another study, caffeic acid esters were synthesized by esterification of caffeic acid with different types of alcohols (R-OH) through a photo-extension reaction .Molecular Structure Analysis
Caffeic acid 4-O-sulfate has a molecular formula of C9H8O7S, a net charge of 0, an average mass of 260.220, and a mono-isotopic mass of 259.99907 . It contains total 25 bond(s); 17 non-H bond(s), 10 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), 1 aromatic hydroxyl(s) and 1 sulfuric (thio-/dithio-) acid(s) .Chemical Reactions Analysis
Caffeic acid and its derivatives have been shown to undergo trans – cis photoisomerization via irradiation studies . Moreover, the major FA and CA metabolites like dihydro ferulic acid-4-O-sulfate, dihydro caffeic acid-3-O-sulfate, and caffeic acid-3-O-sulfate are found in the blood circulation of CGA metabolism .Physical and Chemical Properties Analysis
Caffeic acid 4-O-sulfate is a hydroxycinnamic acid . It is a potent dietary antioxidant . The conjugation of sulfonamides increases the lipophilicity of caffeic acid .Mechanism of Action
Caffeic acid and its derivatives have antioxidant, anti-inflammatory, and anticarcinogenic activity. They form complexes with metals (mainly iron and copper), inhibiting the decomposition of peroxides, reducing the formation of free radicals and their attack on lipids, amino acids of proteins, double bonding of polyunsaturated fatty acids and bases of DNA, thus avoiding the formation of lesions and loss of cellular integrity .
Safety and Hazards
Future Directions
There is potential for further therapeutic implications of caffeic acid in cancer signaling . The new caffeic acid sulfonamide derivatives have higher lipophilicity and better antioxidant activities than the parent caffeic acid, and they might be able to control the antioxidant response in cells via the Nrf2 pathway .
Properties
IUPAC Name |
(E)-3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O7S/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15/h1-5,10H,(H,11,12)(H,13,14,15)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVAIAITQIIEMQ-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341680 | |
Record name | Caffeic acid 4-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151481-51-5 | |
Record name | Caffeic acid 4-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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